molecular formula C23H17Br2ClN2 B10915721 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole

Cat. No.: B10915721
M. Wt: 516.7 g/mol
InChI Key: BTPUYAXYGOTMAA-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound with a complex molecular structure It is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with 4-chlorobenzyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methylbenzylhydrazine to form the final pyrazole compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can yield oxides or dehalogenated compounds .

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-(4-methylbenzyl)-1H-pyrazole is unique due to its specific combination of bromine, chlorine, and methyl groups attached to a pyrazole ring.

Properties

Molecular Formula

C23H17Br2ClN2

Molecular Weight

516.7 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17Br2ClN2/c1-15-8-10-16(11-9-15)14-28-23(18-5-3-7-20(25)13-18)21(26)22(27-28)17-4-2-6-19(24)12-17/h2-13H,14H2,1H3

InChI Key

BTPUYAXYGOTMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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